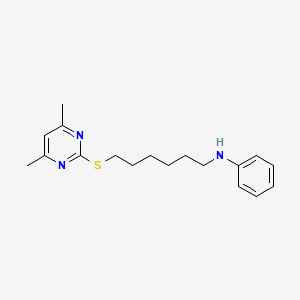
Benzenamine, N-(6-((4,6-dimethyl-2-pyrimidinyl)thio)hexyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenamine, N-(6-((4,6-dimethyl-2-pyrimidinyl)thio)hexyl)- is an organic compound that contains a benzenamine group attached to a hexyl chain, which is further linked to a pyrimidinyl group via a thioether bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(6-((4,6-dimethyl-2-pyrimidinyl)thio)hexyl)- typically involves a multi-step process. One common method includes the following steps:
Formation of the Thioether Bond: The initial step involves the reaction of 4,6-dimethyl-2-chloropyrimidine with a thiol compound to form the thioether linkage.
Attachment of the Hexyl Chain:
Formation of the Benzenamine Group: Finally, the benzenamine group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
Benzenamine, N-(6-((4,6-dimethyl-2-pyrimidinyl)thio)hexyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidinyl group or the thioether linkage.
Substitution: The benzenamine group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the pyrimidinyl group or thioether linkage.
Substitution: Halogenated or nitrated derivatives of the benzenamine group.
科学的研究の応用
Benzenamine, N-(6-((4,6-dimethyl-2-pyrimidinyl)thio)hexyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of Benzenamine, N-(6-((4,6-dimethyl-2-pyrimidinyl)thio)hexyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thioether linkage and pyrimidinyl group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.
類似化合物との比較
Similar Compounds
- Benzenamine, N,4-dimethyl-
- Benzenamine, 4-(6-methyl-2-benzothiazolyl)-
- Benzoic acid, 4-(2,6-dimethyl-4-pyridinyl)-
Uniqueness
Benzenamine, N-(6-((4,6-dimethyl-2-pyrimidinyl)thio)hexyl)- is unique due to its specific structural features, such as the thioether linkage and the presence of both benzenamine and pyrimidinyl groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
90094-34-1 |
|---|---|
分子式 |
C18H25N3S |
分子量 |
315.5 g/mol |
IUPAC名 |
N-[6-(4,6-dimethylpyrimidin-2-yl)sulfanylhexyl]aniline |
InChI |
InChI=1S/C18H25N3S/c1-15-14-16(2)21-18(20-15)22-13-9-4-3-8-12-19-17-10-6-5-7-11-17/h5-7,10-11,14,19H,3-4,8-9,12-13H2,1-2H3 |
InChIキー |
PXJXGJSPSWHDSF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)SCCCCCCNC2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![S-[(E)-cyano(1-methylpyrrolidin-2-ylidene)methyl] O,O-dipropan-2-yl phosphorodithioate](/img/structure/B14161960.png)
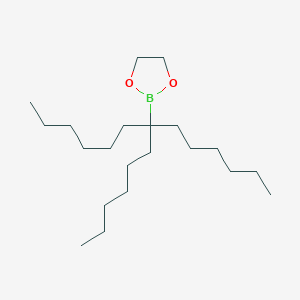
![1-[4-(2-Methylbutan-2-yl)phenoxy]butan-2-yl prop-2-yn-1-yl sulfite](/img/structure/B14161971.png)
![N,N-bis[(benzotriazol-1-yl)methyl]methylamine](/img/structure/B14161974.png)
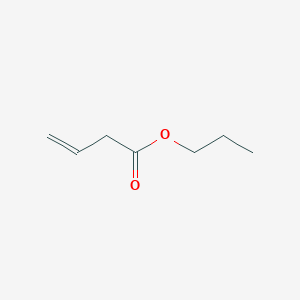
![N-[3-(4-chlorophenyl)-1-methyl-4-oxoquinolin-2-yl]acetamide](/img/structure/B14161985.png)
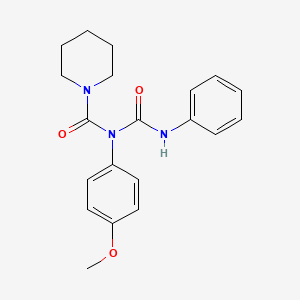
![5-[(6-Aminopyridin-3-yl)disulfanyl]pyridin-2-amine](/img/structure/B14161997.png)
![5-Isoxazolecarboxamide, N-[1-[[[(1R)-1-[4-(3-chloro-1H-indazol-1-yl)-2-fluorophenyl]ethyl]amino]carbonyl]cyclopropyl]-3-methoxy-](/img/structure/B14162001.png)
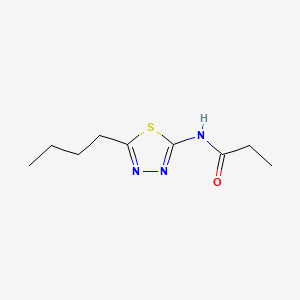
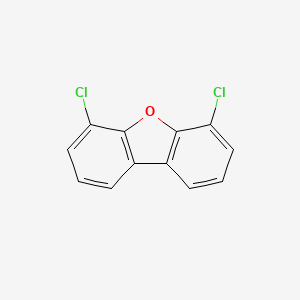
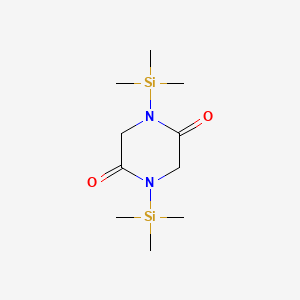
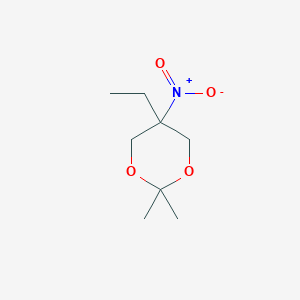
![1,5-dimethyl-3,4-dihydro-2H-pyrido[4,3-b]carbazole](/img/structure/B14162049.png)
